Scaffold Isomerism Defines BTK Inhibitory Activity: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine
In a head-to-head BTK inhibition study, Krajčovičová et al. (2021) designed and synthesized matched molecular pairs of 1,4,6-trisubstituted imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives. The imidazo[4,5-c]pyridine isomer exhibited significantly higher BTK inhibitory activity than its imidazo[4,5-b]pyridine counterpart. This result was unexpected based on prior literature precedent for the [4,5-b] scaffold [1]. Selected compounds achieved BTK inhibition in the mid-nanomolar IC₅₀ range, with cellular target engagement confirmed in Burkitt lymphoma and mantle cell lymphoma cell lines [1].
| Evidence Dimension | BTK kinase inhibitory activity |
|---|---|
| Target Compound Data | Imidazo[4,5-c]pyridine derivatives: mid-nanomolar IC₅₀ range (most potent compounds) [1] |
| Comparator Or Baseline | Matched imidazo[4,5-b]pyridine isomers: substantially lower activity (exact fold-change not disclosed; qualitative comparison reported) [1] |
| Quantified Difference | Significantly higher activity for the [4,5-c]pyridine scaffold over the [4,5-b]pyridine scaffold [1] |
| Conditions | In vitro BTK enzymatic inhibition assay; cellular target engagement in Burkitt lymphoma (Ramos) and mantle cell lymphoma (Mino) cell lines [1] |
Why This Matters
When selecting a core scaffold for BTK inhibitor programs, the imidazo[4,5-c]pyridine system is empirically superior to the [4,5-b] isomer, directly impacting hit rates and lead optimization trajectories.
- [1] Krajčovičová S, Jorda R, Vanda D, Soural M, Kryštof V. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. Eur J Med Chem. 2021;211:113094. doi:10.1016/j.ejmech.2020.113094 View Source
